4-Bromo-2,6-bis[(dimethylamino)methyl]phenol
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Overview
Description
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol is an organic compound with a complex structure that includes a bromine atom, two dimethylamino groups, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol typically involves multiple steps, starting with the bromination of a suitable precursor, followed by the introduction of dimethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the bromination step might use bromine or a bromine-containing reagent in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of dimethylamino groups can be achieved using dimethylamine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for monitoring and adjusting reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be performed in acidic or basic media, while substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could produce a variety of substituted phenols .
Scientific Research Applications
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol has several applications in scientific research:
Biology: The compound might be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar in structure but with tert-butyl groups instead of bromine.
4-Bromo-2,6-di-tert-butylphenol: Similar but with tert-butyl groups instead of dimethylamino groups.
Properties
CAS No. |
54267-19-5 |
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Molecular Formula |
C12H19BrN2O |
Molecular Weight |
287.20 g/mol |
IUPAC Name |
4-bromo-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19BrN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3 |
InChI Key |
OMKNTCVGTRGJLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)Br |
Origin of Product |
United States |
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